molecular formula C6H4N2O B1273966 4-Hydroxynicotinonitrile CAS No. 89324-16-3

4-Hydroxynicotinonitrile

Cat. No.: B1273966
CAS No.: 89324-16-3
M. Wt: 120.11 g/mol
InChI Key: ZSGWFOMHWZIAEW-UHFFFAOYSA-N
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Description

4-Hydroxynicotinonitrile, also known as 4-oxo-1,4-dihydropyridine-3-carbonitrile, is an organic compound with the molecular formula C6H4N2O. It is a white or off-white solid with a melting point of approximately 162-165°C. This compound is soluble in most organic solvents, such as dimethyl sulfoxide, dimethyl formamide, and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: A commonly used preparation method for 4-Hydroxynicotinonitrile involves the reaction of hydrogen cyanide with 2-aminopyridone under the catalysis of dimethyl sulfoxide (DMSO). The specific steps are as follows:

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce various hydroxylated compounds .

Mechanism of Action

The mechanism by which 4-Hydroxynicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Hydroxy-3-pyridinecarbonitrile
  • 4-Hydroxypyridine-3-carbonitrile
  • Nicotinonitrile, 4-hydroxy-

Comparison: 4-Hydroxynicotinonitrile is unique due to its specific structural features, such as the presence of both hydroxyl and nitrile groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound often exhibits higher reactivity and specificity in its interactions .

Properties

IUPAC Name

4-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGWFOMHWZIAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 4-hydroxynicotinonitrile in medicinal chemistry?

A: this compound serves as a vital building block in the synthesis of various adenosine receptor ligands. [] Adenosine receptors are important drug targets involved in a wide range of physiological processes, making this compound and its derivatives valuable for potential therapeutic applications.

Q2: What synthetic route was employed to produce 2-amino-4-hydroxynicotinonitrile in the provided research?

A: The research outlines a three-step synthetic approach for producing 2-amino-4-hydroxynicotinonitrile: substitution, cyclization, and hydrolysis. [] While the specific reagents and conditions are not detailed in the abstract, this suggests a controlled and potentially scalable method for producing this important intermediate.

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